molecular formula C21H24N4O2 B2957455 N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251678-06-4

N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2957455
CAS No.: 1251678-06-4
M. Wt: 364.449
InChI Key: FEWQTAPRJKSKOZ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide: is a complex organic compound with a unique structure that includes a naphthyridine core, a methoxyphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction steps, and various catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the methoxyphenyl group or the naphthyridine core using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

N,N-Diethyl-4-[(4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit notable antimicrobial properties. The compound in focus has been evaluated for its in vitro antimicrobial activity against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound showed significant activity with MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against tested pathogens, indicating strong antimicrobial potential .
  • Bactericidal Activity: Time-kill assays revealed that the compound exhibits bactericidal effects at different concentrations, effectively reducing pathogen counts over time .
  • Biofilm Inhibition: The compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin .

The mechanisms underlying the biological activity of this compound include:

  • DNA Gyrase Inhibition: The compound acts as an inhibitor of DNA gyrase, with IC50 values ranging from 12.2712.27 to 31.64μM31.64\,\mu M .
  • Dihydrofolate Reductase (DHFR) Inhibition: It also inhibits DHFR with IC50 values between 0.520.52 and 2.67μM2.67\,\mu M, which is crucial for bacterial growth and replication .

Study 1: Antimicrobial Evaluation

In a comprehensive study published in ACS Omega, derivatives including the target compound were evaluated for their antimicrobial efficacy. The study highlighted that the compounds not only inhibited bacterial growth but also showed low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile .

Study 2: Synergistic Effects

Another investigation explored the synergistic effects of the compound when combined with other antibiotics such as Ciprofloxacin and Ketoconazole. The results indicated a reduction in MICs when used in combination therapies, suggesting potential for enhanced therapeutic strategies against resistant strains .

Comparative Analysis of Biological Activity

PropertyN,N-Diethyl CompoundStandard Antibiotic (Ciprofloxacin)
MIC (μg/mL)0.22 - 0.25Varies by strain
Biofilm Reduction (%)SignificantModerate
Hemolytic Activity (%)3.23 - 15.22Higher than target compound
Synergistic PotentialYesLimited

Properties

IUPAC Name

N,N-diethyl-4-(4-methoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-5-25(6-2)21(26)18-13-22-20-17(12-7-14(3)23-20)19(18)24-15-8-10-16(27-4)11-9-15/h7-13H,5-6H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWQTAPRJKSKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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